Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
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Overview
Description
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone is an organic compound that features a ketone functional group attached to a phenyl ring, which is further substituted with a methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxyaniline with 3-nitroacetophenone, followed by reduction of the nitro group to an amino group. The final step involves the acetylation of the amino group to form the desired ethanone compound .
Industrial Production Methods: Industrial production of 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Known for its analgesic and anti-inflammatory properties.
3-[(4-Methoxyphenyl)amino]propanehydrazide: Exhibits antioxidant and anticancer activities.
Uniqueness: The unique combination of the methoxyphenylamino group and the ethanone structure in 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(4-methoxyanilino)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)12-4-3-5-14(10-12)16-13-6-8-15(18-2)9-7-13/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQHOJFWGJMXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462341 |
Source
|
Record name | Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81494-22-6 |
Source
|
Record name | Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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